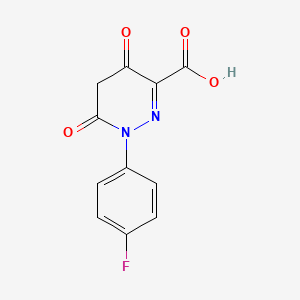
1-(4-Fluorophenyl)-4,6-dioxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid
Vue d'ensemble
Description
This compound is a pyridazine derivative with a carboxylic acid group. Pyridazine is a six-membered ring with two nitrogen atoms opposite each other. The presence of a carboxylic acid group (-COOH) suggests that this compound could exhibit acidic properties. The fluorophenyl group indicates the presence of a phenyl ring (a cyclic group of carbon atoms) with a fluorine atom attached, which could influence the compound’s reactivity and physical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyridazine ring, possibly through a condensation reaction or a cyclization reaction. The fluorophenyl group could be introduced through a substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridazine ring, the fluorophenyl group, and the carboxylic acid group. The exact arrangement of these groups would depend on the specific synthesis pathway used .Chemical Reactions Analysis
As a pyridazine derivative, this compound could potentially participate in a variety of chemical reactions. The presence of the carboxylic acid group could allow for reactions such as esterification or amide formation. The fluorine atom on the phenyl ring could potentially be replaced with other groups through substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the carboxylic acid group could result in acidic properties, and the fluorophenyl group could influence the compound’s polarity and solubility .Applications De Recherche Scientifique
Antimicrobial Activity
Another application area is in the synthesis of compounds with potential antimicrobial properties. For example, a study synthesized new heterocyclic moieties and screened them for cytotoxic and antioxidant activities, indicating the potential for discovering new antimicrobial agents (Iosr, Kolanpaka, & Gade, 2015).
Structural and Molecular Studies
The structural elucidation of compounds related to 1-(4-Fluorophenyl)-4,6-dioxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid has been a subject of interest, with studies like that of marbofloxacin, which, although not the same compound, involve similar fluorophenyl groups and offer insights into the coplanarity of carbonyl and carboxyl groups with the quinoline ring, contributing to the understanding of molecular conformations and interactions (Shen, Qian, Gu, & Hu, 2012).
Anticancer Research
There is also interest in synthesizing intermediates for biologically active anticancer drugs, as seen in the research on 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acid. This compound serves as an important intermediate for various anticancer drugs, highlighting the significance of such chemical entities in the development of new therapeutic agents (Zhang, Duan, Xiong, Zhuang, & Tang, 2019).
Orientations Futures
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-4,6-dioxopyridazine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2O4/c12-6-1-3-7(4-2-6)14-9(16)5-8(15)10(13-14)11(17)18/h1-4H,5H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTYMKHSFIQOQQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C(=NN(C1=O)C2=CC=C(C=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-4,6-dioxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-(Pyrazin-2-yloxy)-8-azabicyclo[3.2.1]octane sesquihydrochloride](/img/structure/B1458390.png)
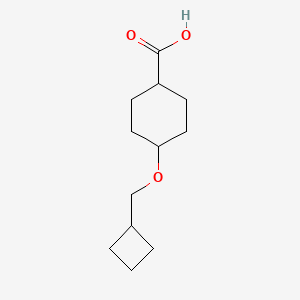
![1,1-Difluorospiro[2.5]octane-6-carboxylic acid](/img/structure/B1458393.png)

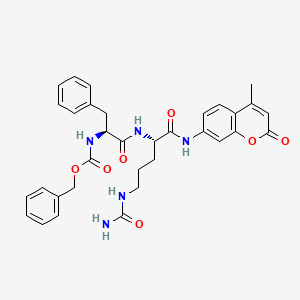
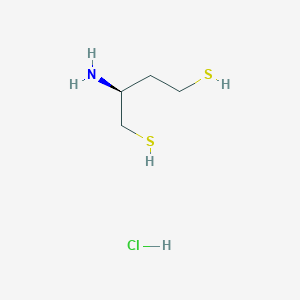
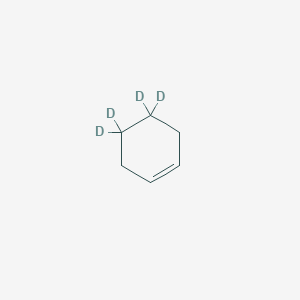
![1-[(3-Methylisoxazol-5-yl)methyl]piperazine dihydrochloride](/img/structure/B1458400.png)
![{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine hydrochloride](/img/structure/B1458404.png)
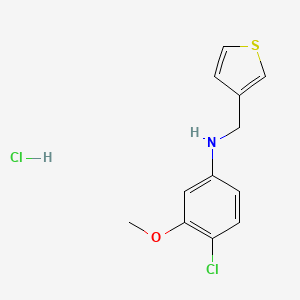
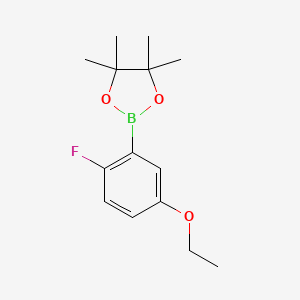
![3-(4-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1458407.png)